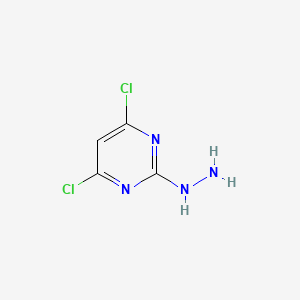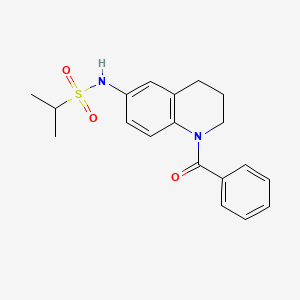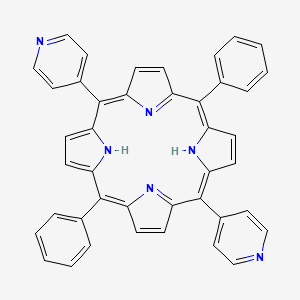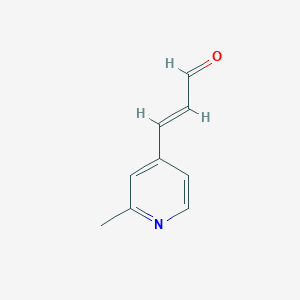![molecular formula C18H16FNOS2 B12345144 N-({[3,3'-bithiophene]-5-yl}methyl)-3-(2-fluorophenyl)propanamide](/img/structure/B12345144.png)
N-({[3,3'-bithiophene]-5-yl}methyl)-3-(2-fluorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[3,3’-bithiophene]-5-yl}methyl)-3-(2-fluorophenyl)propanamide is a synthetic organic compound that features a bithiophene core, a fluorophenyl group, and a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-3-(2-fluorophenyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Bithiophene Core: This can be achieved through the coupling of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution or through a halogen exchange reaction.
Amide Formation: The final step involves the formation of the amide bond, which can be achieved by reacting the bithiophene-fluorophenyl intermediate with a suitable amine under conditions such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LAH) or borane.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while reduction of the amide group would yield the corresponding amine.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in organic electronics or as a material for optoelectronic devices.
作用機序
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-3-(2-fluorophenyl)propanamide would depend on its specific application. For instance, in a biological context, it might interact with specific proteins or enzymes, affecting their function. In materials science, its electronic properties would be of interest, influencing its behavior in devices.
類似化合物との比較
Similar Compounds
N-({[3,3’-bithiophene]-5-yl}methyl)-3-phenylpropanamide: Lacks the fluorine atom, which might affect its reactivity and properties.
N-({[3,3’-bithiophene]-5-yl}methyl)-3-(2-chlorophenyl)propanamide: Contains a chlorine atom instead of fluorine, potentially altering its chemical behavior.
Uniqueness
The presence of the fluorine atom in N-({[3,3’-bithiophene]-5-yl}methyl)-3-(2-fluorophenyl)propanamide can significantly influence its chemical properties, such as its reactivity, stability, and interaction with other molecules. This makes it unique compared to its non-fluorinated or differently substituted analogs.
特性
分子式 |
C18H16FNOS2 |
|---|---|
分子量 |
345.5 g/mol |
IUPAC名 |
3-(2-fluorophenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]propanamide |
InChI |
InChI=1S/C18H16FNOS2/c19-17-4-2-1-3-13(17)5-6-18(21)20-10-16-9-15(12-23-16)14-7-8-22-11-14/h1-4,7-9,11-12H,5-6,10H2,(H,20,21) |
InChIキー |
FQAYQTXJRKIFQF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CS2)C3=CSC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid,5-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxy-,sodium salt, hydrate (1:2:2)](/img/structure/B12345061.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12345072.png)
![2,6-di-tert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-ylium perchlorate](/img/structure/B12345081.png)
![Methyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate](/img/structure/B12345085.png)
![Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate](/img/structure/B12345090.png)
![Diethyl [1-(phenylamino)cyclohexyl]phosphonate](/img/structure/B12345103.png)
![5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one](/img/structure/B12345111.png)
![3-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate](/img/structure/B12345112.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12345131.png)



